3-(1-Naphthylmethoxy)benzoic acid
Description
3-(1-Naphthylmethoxy)benzoic acid (CAS: 438465-54-4) is a benzoic acid derivative substituted at the 3-position with a 1-naphthylmethoxy group. The naphthylmethoxy group enhances lipophilicity, which may influence its solubility in organic phases and membrane permeability .
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C18H14O3/c19-18(20)14-7-4-9-16(11-14)21-12-15-8-3-6-13-5-1-2-10-17(13)15/h1-11H,12H2,(H,19,20) |
InChI Key |
LAWWGESNRIRWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional group impacts:
Physicochemical Properties
- Lipophilicity: The naphthylmethoxy group in this compound confers significantly higher lipophilicity compared to smaller alkoxy or sulfonate groups. This property aligns with studies showing that benzoic acid derivatives with larger aromatic substituents (e.g., phenol) exhibit higher distribution coefficients in emulsion liquid membranes, enhancing extraction efficiency .
- Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity, but electron-withdrawing substituents (e.g., sulfooxy in 3-(sulfooxy)benzoic acid) further lower pKa, increasing water solubility .
- Diffusivity: Bulky substituents like naphthylmethoxy may reduce effective diffusivity in membrane phases compared to smaller analogs. For instance, benzoic acid itself shows higher mobility than acetic acid or phenol in emulsion liquid membranes .
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